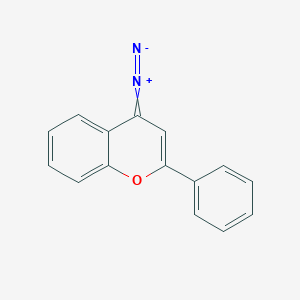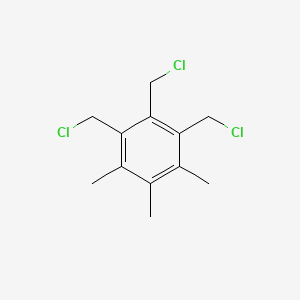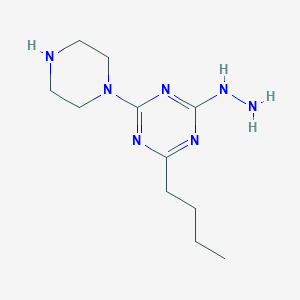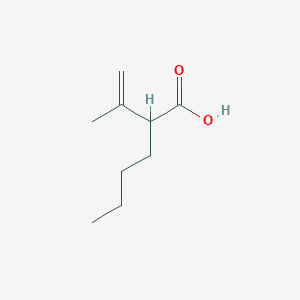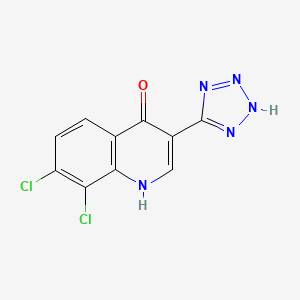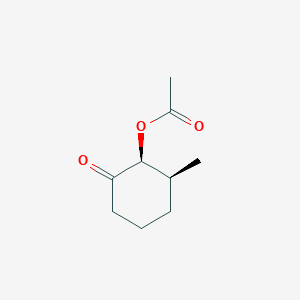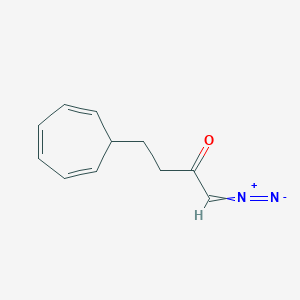
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate is a compound that belongs to the class of tropylium salts. Tropylium salts are known for their high reactivity and are used in various organic synthesis processes. This compound is particularly interesting due to its unique structure, which includes a cyclohepta-2,4,6-trien-1-yl group, making it a non-benzenoid aromatic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate typically involves the reaction of cyclohepta-1,3,5-triene with phosphorus pentachloride, followed by treatment with perchloric or tetrafluoroboric acid . This process results in the formation of stable high-melting compounds such as tropylium perchlorate and tropylium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of phosphorus pentachloride and strong acids like perchloric or tetrafluoroboric acid would be scaled up for industrial applications.
化学反应分析
Types of Reactions
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions . The conditions for these reactions vary, but they often involve elevated temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
科学研究应用
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate has several scientific research applications:
作用机制
The mechanism of action of 4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate involves its reactivity as a tropylium ion. The compound acts as a Lewis acid and an electrophile, facilitating various organic transformations . The molecular targets and pathways involved in its biological activity are still under investigation, but its antimicrobial and antitumor activities suggest interactions with cellular components and enzymes .
相似化合物的比较
Similar Compounds
Uniqueness
This compound is unique due to its specific structure and reactivity.
属性
CAS 编号 |
61063-57-8 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
4-cyclohepta-2,4,6-trien-1-yl-1-diazobutan-2-one |
InChI |
InChI=1S/C11H12N2O/c12-13-9-11(14)8-7-10-5-3-1-2-4-6-10/h1-6,9-10H,7-8H2 |
InChI 键 |
ZQEWCYVATDDAJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CC(C=C1)CCC(=O)C=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)
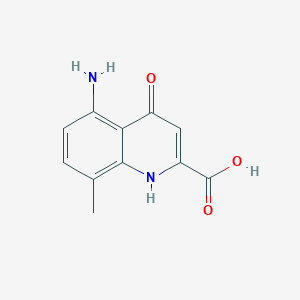
![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
